N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide
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Overview
Description
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, an oxazole ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction, often using a difluorobenzene derivative.
Attachment of the Phenoxyacetamide Moiety: This step involves the coupling of the oxazole intermediate with phenoxyacetic acid or its derivatives, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated solvents, catalysts like palladium or copper, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.
Scientific Research Applications
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-ethynyl-2,4-difluorophenyl)sulfonamide: A selective Raf inhibitor with potent anticancer activity.
N-(2,3-difluorophenyl)-2-fluorobenzamide: A compound with structural similarities, used in crystallographic studies.
Uniqueness
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide is unique due to its combination of a difluorophenyl group, an oxazole ring, and a phenoxyacetamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H12F2N2O3 |
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Molecular Weight |
330.28 g/mol |
IUPAC Name |
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C17H12F2N2O3/c18-13-7-6-11(8-14(13)19)15-9-17(24-21-15)20-16(22)10-23-12-4-2-1-3-5-12/h1-9H,10H2,(H,20,22) |
InChI Key |
KAVFLVRAUHJUNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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